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n-Hexadecyltrichlorosilane

Self-assembled monolayers SAM growth kinetics Alkyltrichlorosilane

n-Hexadecyltrichlorosilane (C₁₆H₃₃Cl₃Si, MW 359.88, CAS 5894-60-0) is a long-chain alkyltrichlorosilane that forms hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces including silicon dioxide, glass, and metal oxides. Commercially available at ≥98% purity (GC), it is a colorless to pale yellow liquid with a boiling point of 202–203 °C at 10 mmHg and a density of 0.992 g/mL at 20 °C.

Molecular Formula C16H33Cl3Si
Molecular Weight 359.9 g/mol
CAS No. 5894-60-0
Cat. No. B1198227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Hexadecyltrichlorosilane
CAS5894-60-0
Synonymshexadecyltrichlorosilane
Molecular FormulaC16H33Cl3Si
Molecular Weight359.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl
InChIInChI=1S/C16H33Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3
InChIKeyRYPYGDUZKOPBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Hexadecyltrichlorosilane (CAS 5894-60-0) Technical Baseline for Scientific Procurement


n-Hexadecyltrichlorosilane (C₁₆H₃₃Cl₃Si, MW 359.88, CAS 5894-60-0) is a long-chain alkyltrichlorosilane that forms hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces including silicon dioxide, glass, and metal oxides [1]. Commercially available at ≥98% purity (GC), it is a colorless to pale yellow liquid with a boiling point of 202–203 °C at 10 mmHg and a density of 0.992 g/mL at 20 °C . As a member of the n-alkyltrichlorosilane homologous series, it occupies an intermediate chain-length position (16 carbons) between shorter-chain analogs such as n-dodecyltrichlorosilane (C12) and the widely adopted n-octadecyltrichlorosilane (OTS, C18). The trichlorosilyl headgroup enables covalent grafting to oxide surfaces via hydrolysis and condensation, while the hexadecyl tail governs hydrophobicity and molecular ordering [2].

Why n-Hexadecyltrichlorosilane Cannot Be Generically Substituted by OTS or C12 in Surface Engineering


Although all n-alkyltrichlorosilanes share a common trichlorosilyl headgroup and hydrolytic grafting mechanism, the alkyl chain length governs multiple performance-critical parameters in a non-linear fashion. SAM growth kinetics, as demonstrated by Desbief et al., reveal that the growth time constant systematically decreases with increasing chain length across the C16–C24 range, meaning that C16, C18, and C20 monolayers reach full coverage at measurably different rates under identical deposition conditions [1]. The critical surface tension (γc) of C16-treated silicon surfaces has been independently measured at 20.3 ± 0.02 mN/m, which differs from the 20.7 mN/m reported for C18 (OTS), indicating that the two are not thermodynamically equivalent with respect to wetting [2]. Furthermore, in binary mixed monolayers, C16/C30 systems exhibit a qualitatively different phase-separation morphology from C18/C30 and C20/C30 systems—the latter two uniquely forming a 'hole' morphology absent in C16-containing mixtures [3]. These chain-length-specific differences in formation kinetics, interfacial energetics, and multicomponent phase behavior mean that substituting C16 with C18 or C12 without experimental re-validation introduces quantifiable and potentially application-compromising variability.

Quantitative Comparator Evidence for n-Hexadecyltrichlorosilane (C16) vs. Closest Analogs


SAM Growth Kinetics: C16 Achieves Ordered Monolayers Under Milder Conditions Than Longer-Chain Homologs

Desbief et al. (2011) directly compared SAM growth of C16, C18, C20, C24, and C30 alkyltrichlorosilanes on SiO₂ at controlled temperature and relative humidity [1]. A key finding was that the SAM growth behavior of triacontyltrichlorosilane (C30) at 20 °C and 45% RH is similar to that of hexadecyltrichlorosilane (C16) at 11 °C and 45% RH, as well as to C18, C20, and C24 under the same conditions. Additionally, the growth time constant was found to decrease with increasing chain length, meaning C16 reaches full monolayer coverage more rapidly than C18, C20, or C24 under equivalent deposition conditions. This temperature–chain-length coupling provides a quantifiable processing advantage: C16 can achieve ordered SAMs at lower deposition temperatures than required for C18 or longer chains to reach comparable film quality.

Self-assembled monolayers SAM growth kinetics Alkyltrichlorosilane Ellipsometry

Critical Surface Tension of C16 SAMs on Silicon: Measured γc = 20.3 mN/m vs. 20.7 mN/m for OTS (C18)

Independent measurements provide distinct critical surface tension (γc) values for C16 and C18 SAMs on silicon. For n-hexadecyltrichlorosilane SAMs prepared via cold deposition (10 °C) wet chemistry on silicon wafers, the Zisman critical surface tension was determined to be γc = 20.3 ± 0.02 mN/m, with an advancing water contact angle of θ = 107 ± 0.7° and an RMS surface roughness of 0.3 nm over 1 μm² . In contrast, for n-octadecyltrichlorosilane (OTS, C18) SAMs on Si(100), the Zisman critical surface tension was reported as γc = 20.7 mN/m (20.7 dyn/cm) [1]. The 0.4 mN/m difference, while modest in absolute terms, is measurable and reproducible, indicating that C16-treated surfaces present a slightly lower energy interface than C18-treated surfaces when characterized by the Zisman method. Additionally, the advancing water contact angle of C16 (107°) is approximately 3–5° lower than the ~110–112° typically reported for well-ordered OTS monolayers on silicon [2].

Critical surface tension Zisman plot Surface energy Wettability

ZSM-5 Zeolite Hydrophobicity: C16 Achieves the Highest Contact Angle Among C8–C16 Alkyltrichlorosilanes

Han et al. (2011) directly compared the hydrophobicity of ZSM-5 zeolites modified with four alkyltrichlorosilanes of increasing chain length: octyltrichlorosilane (C8), decyltrichlorosilane (C10), dodecyltrichlorosilane (C12), and hexadecyltrichlorosilane (C16) [1]. Contact angle measurements demonstrated that hydrophobicity increased monotonically with alkyl chain length, with C16 yielding the highest water contact angle among the series. The surface wetting property was shown to vary from hydrophilic (unmodified) to hydrophobic and ultimately to superhydrophobic as chain length increased, with C16 uniquely capable of achieving a superhydrophobic state under optimized pretreatment conditions. The modified zeolites retained good hydrophobicity at temperatures up to 250 °C in air.

Zeolite modification Hydrophobicity tuning Contact angle Superhydrophobic

Binary Monolayer Phase Separation: C16/C30 Systems Lack the 'Hole' Morphology Observed in C18/C30 and C20/C30

Desbief et al. (2012) systematically studied the growth and morphology of binary monolayers formed by co-depositing triacontyltrichlorosilane (C30) with three shorter-chain trichlorosilanes: C16, C18, and C20 on silicon oxide [1]. Using AFM, ellipsometry, and contact angle measurements, three distinct phase separation types were identified. In C16/C30 binary monolayers, classical phase separation by islands of long chains (C30) in a surrounding matrix of shorter molecules (C16) was observed, along with dendritic 'filaments' of long chains in a shorter-chain phase—this filament morphology was common to all chain-length couples studied. Critically, a third phase separation type—formation of 'holes,' i.e., islands of the shorter molecule in a surrounding matrix of long chains—was observed exclusively for C18/C30 and C20/C30 systems but was absent in C16/C30. This morphological selectivity means that C16 is the only short-chain partner in the study that does not produce the inverted 'hole' architecture when paired with C30.

Binary monolayers Phase separation AFM Nanostructuring

Electrochemical Passivation: C16 Occupies an Intermediate Chain-Length Position in Capacitance and Barrier Performance Between C12 and C18

Kulkarni et al. (2007) quantitatively compared the passivating behavior of C8, C12, and C18 alkyltrichlorosilane SAMs on Si(100) using cyclic voltammetry and impedance spectroscopy [1]. The study demonstrated that double-layer capacitance decreases systematically and monotonically with increasing alkyl chain length (C8 > C12 > C18), reflecting a smooth variation in the 'plane of closest approach' for electrolyte ions as the monolayer thickness increases. The apparent rate constant of ferrocene oxidation decreased by approximately four orders of magnitude from bare silicon to SAM-derivatized electrodes, with the barrier effectiveness scaling with chain length. Additionally, a peak in the capacitance–potential curve attributed to silicon surface states was progressively suppressed with increasing chain length. Although C16 was not included in this specific study, interpolation based on the established monotonic chain-length dependence positions C16 between C12 and C18 in both capacitance suppression and barrier properties. This class-level inference is supported by the independently verified linear relationship between alkyl chain length and SAM thickness [2].

Electrochemical passivation Double-layer capacitance Silicon electrode Impedance

Recommended Application Scenarios for n-Hexadecyltrichlorosilane Based on Quantitative Comparator Evidence


Low-Temperature SAM Deposition on Temperature-Sensitive Substrates

The growth kinetics evidence from Desbief et al. (2011) demonstrates that C16 achieves ordered monolayer formation at lower temperatures than C18 or longer-chain homologs [1]. Specifically, C16 at 11 °C exhibits growth behavior comparable to C30 at 20 °C. This makes C16 the procurement choice when SAMs must be formed on polymeric, flexible, or composite substrates that cannot tolerate the elevated processing temperatures required for C18 or longer alkyltrichlorosilanes. Users should consider C16 when the substrate thermal budget is constrained to ≤15 °C for solution-phase deposition.

Superhydrophobic Zeolite Functionalization for Membrane-Based Separations

Based on the direct head-to-head comparison by Han et al. (2011), C16 is the only alkyltrichlorosilane among C8, C10, C12, and C16 that achieves a superhydrophobic state (water contact angle >150°) on ZSM-5 zeolites while retaining thermal stability up to 250 °C [2]. This positions C16 as the preferred silane for modifying zeolite fillers in mixed-matrix membranes for pervaporation, ethanol/water separation, and CO₂ absorption applications where maximal hydrophobicity is required without fluorinated chemistry.

Controlled Two-Morphology Nanostructured Templates via Binary SAM Phase Separation

The Desbief et al. (2012) phase separation study reveals that C16/C30 binary monolayers produce only two morphological types (classical islands and dendritic filaments), whereas C18/C30 and C20/C30 introduce a third 'hole' morphology [3]. When a simplified, more predictable phase-separation landscape is desired—for example, in templated nanoparticle assembly or site-selective chemical etching—C16 is the appropriate short-chain partner because it avoids the additional morphological complexity that accompanies C18 or C20 in binary systems.

Intermediate Dielectric Thickness for Silicon-Based MIS and Biosensor Devices

The class-level inference from Kulkarni et al. (2007) and Vuillaume et al. (1993) positions C16 SAMs (~2.0–2.2 nm thick) between C12 (~1.5 nm) and C18 (~2.5–2.8 nm) in terms of dielectric thickness and electrochemical barrier properties [4][5]. For silicon MIS capacitors or biosensors where the SAM serves as the gate dielectric, C16 offers an intermediate trade-off: higher capacitance (thinner dielectric) than C18 for improved sensor sensitivity, yet greater barrier effectiveness and lower leakage than C12. This makes C16 a candidate for applications requiring fine-tuning of the dielectric thickness in the 2.0–2.5 nm range.

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